molecular formula C17H15N3O2S2 B6420642 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 881446-20-4

4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B6420642
CAS No.: 881446-20-4
M. Wt: 357.5 g/mol
InChI Key: ACYYUCIYNSTCIP-VMPITWQZSA-N
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Description

4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06056908 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10-12-14(18)19-17(20-15(12)24-13(10)16(21)22)23-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,21,22)(H2,18,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYYUCIYNSTCIP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC(=NC(=C12)N)SC/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H15N3O2S2
Molecular Weight357.5 g/mol
CAS Number881446-20-4

The structure includes a thieno[2,3-d]pyrimidine core, which is known for various pharmacological activities.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation. Research indicates that compounds containing thieno[2,3-d]pyrimidine structures can act as inhibitors of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in tumor growth and metastasis .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of derivatives of thieno[2,3-d]pyrimidine, including the compound . Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported as low as 52.56 μg/mL (0.16 μM) for MCF-7 cells, indicating potent activity .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound results in cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

Case Studies

  • MCF-7 Cell Line Study : A study focused on the effects of thieno[2,3-d]pyrimidine derivatives on MCF-7 cells revealed that certain derivatives exhibited higher anti-tumor activity than established drugs like Gefitinib. The most active derivative had an IC50 value significantly lower than many traditional chemotherapeutics .
  • HT1080 Fibrosarcoma Model : In vivo studies using HT1080 human fibrosarcoma models indicated that compounds based on this scaffold not only inhibited tumor growth but also showed favorable pharmacokinetic profiles .

Comparative Analysis with Related Compounds

A comparative analysis of various thieno[2,3-d]pyrimidine derivatives shows that those with specific substitutions at the 4-amino and 5-methyl positions tend to exhibit enhanced biological activity. The following table summarizes some related compounds and their respective IC50 values against MCF-7 cells:

Compound NameIC50 (μg/mL)Mechanism of Action
4-amino-thieno[2,3-d]pyrimidine derivative A52.56VEGF/KDR inhibition
4-amino-thieno[2,3-d]pyrimidine derivative B62.86PDGF receptor inhibition
Gefitinib>100EGFR tyrosine kinase inhibition

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For example, research has shown that similar compounds can inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Thienopyrimidine derivatives have been reported to possess inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the sulfanyl group enhances the compound's interaction with microbial enzymes, which can lead to increased efficacy against resistant strains.

Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Thienopyrimidine derivatives have been shown to modulate inflammatory pathways and reduce pro-inflammatory cytokines in vitro. This opens avenues for research into its use as an anti-inflammatory agent in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from simpler thienopyrimidine precursors. The introduction of the phenylpropene side chain is crucial for enhancing biological activity and selectivity towards specific targets.

Synthesis Overview

StepReaction TypeReagentsConditions
1Nucleophilic substitutionThienopyrimidine derivative + (2E)-3-phenylprop-2-en-1-thiolBase catalysis
2CarboxylationIntermediate + CO₂High pressure
3AminationIntermediate + NH₃Heat

This synthetic pathway allows for the modification of the compound to create analogs with potentially enhanced properties.

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thienopyrimidine derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
Another research published in Antibiotics explored the antimicrobial efficacy of thienopyrimidine derivatives against resistant bacterial strains. The study demonstrated that these compounds inhibited bacterial growth effectively, suggesting their potential as novel antimicrobial agents .

Preparation Methods

Core Thieno[2,3-d]pyrimidine Ring Formation

The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. Industrial-scale syntheses often employ cyclization strategies using thiophene and pyrimidine precursors. A validated method involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with cyanoformate esters under basic conditions . For example, reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with ethyl cyanoformate in the presence of sodium ethoxide yields the thieno[2,3-d]pyrimidine-6-carboxylate intermediate.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Sodium ethoxide (10 mol%)

  • Solvent: Anhydrous ethanol

  • Yield: 68–72%

Alternative routes utilize pyrimidine-thiophene fusion via Pd-catalyzed cross-coupling, though these methods are less common due to higher catalyst costs .

Introduction of the Sulfanyl Group

The (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety is introduced via nucleophilic substitution at the C2 position of the thieno[2,3-d]pyrimidine core. A chlorinated intermediate (e.g., 2-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) is reacted with (2E)-3-phenylprop-2-en-1-thiol under basic conditions .

Optimized Protocol:

ParameterValue
Reagent(2E)-3-phenylprop-2-en-1-thiol
BaseTriethylamine
SolventTetrahydrofuran (THF)
Temperature25–30°C (room temperature)
Reaction Time12–16 hours
Yield75–82%

The stereochemistry of the allyl sulfide group is preserved by maintaining mild reaction conditions to prevent isomerization .

Functionalization with Amino and Methyl Groups

The C4-amino and C5-methyl groups are installed sequentially. The amino group is introduced via catalytic amination using aqueous ammonia under high-pressure conditions .

Amination Step:

  • Substrate: 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

  • Reagent: NH₃ (gas), 10–15 bar pressure

  • Catalyst: Al₂O₃ (5 wt%)

  • Temperature: 200–220°C

  • Yield: 65–70%

The C5-methyl group is typically pre-installed in the thiophene precursor but can be added post-cyclization via Friedel-Crafts alkylation using methyl iodide and AlCl₃ .

Carboxylic Acid Group Incorporation

The ethyl ester at C6 is hydrolyzed to the carboxylic acid using alkaline conditions.

Hydrolysis Conditions:

ParameterValue
ReagentNaOH (2M aqueous solution)
SolventEthanol/Water (1:1)
Temperature60–70°C
Reaction Time4–6 hours
Yield90–95%

This step is highly efficient, with minimal side products observed due to the stability of the thieno[2,3-d]pyrimidine core under basic conditions .

Industrial production prioritizes cost-effectiveness and yield. The Pd-catalyzed carbonylation method, while initially expensive, offers scalability advantages for the sulfanyl group introduction . A comparative analysis of key steps is provided below:

Table 1: Comparative Analysis of Synthetic Steps

StepMethodCost (Relative)YieldScalability
Core FormationCyclization Low70%High
Sulfanyl IntroductionNucleophilic Moderate80%Moderate
AminationHigh-pressure High65%Low
Ester HydrolysisAlkaline Low95%High

To enhance scalability, recent advances propose replacing high-pressure amination with enzymatic methods using transaminases, though this remains experimental .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Simulating binding to COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 1KZN) to identify key residues (e.g., Arg120, Tyr355) .
  • MD simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : Tools like SwissADME to estimate permeability (e.g., LogP ~2.5) and cytochrome P450 interactions .

How can contradictory biological data between studies be resolved?

Advanced Research Focus
Common sources of discrepancy and mitigation strategies:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference controls (e.g., indomethacin for COX inhibition) .
  • Impurity profiles : HPLC purity thresholds (>95%) and characterization of byproducts (e.g., hydrolyzed esters) .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.